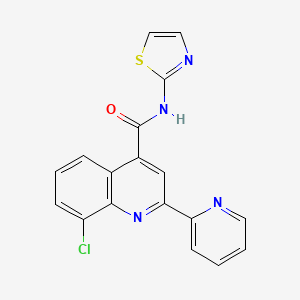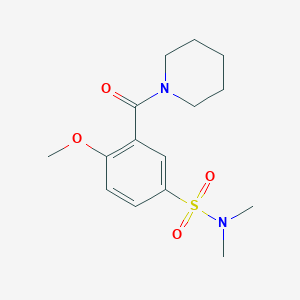
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide
Vue d'ensemble
Description
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide is a chemical compound that belongs to the class of quinolone antibiotics. It has been extensively researched for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide involves the inhibition of DNA gyrase and topoisomerase IV. These enzymes are involved in the supercoiling and relaxation of DNA during replication and transcription. By inhibiting the activity of these enzymes, 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide prevents DNA replication and transcription, leading to cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide include the inhibition of DNA replication and transcription, leading to cell death. It has been shown to exhibit antibacterial, antifungal, and antitumor activities. In addition, it has been shown to interact with DNA and inhibit its replication and transcription.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments include its broad-spectrum antibacterial, antifungal, and antitumor activities. It is also relatively easy to synthesize and has been extensively studied in various scientific fields. The limitations of using 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of 8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide. One direction is to further explore its potential applications in medicinal chemistry, particularly in the development of new antibiotics and antitumor agents. Another direction is to investigate its mechanism of action in more detail, particularly its interaction with DNA and its effects on DNA replication and transcription. Finally, there is a need for further research to fully understand its potential toxicity and to develop strategies to mitigate any adverse effects.
Applications De Recherche Scientifique
8-chloro-2-(2-pyridinyl)-N-1,3-thiazol-2-yl-4-quinolinecarboxamide has been extensively researched for its potential applications in various scientific fields. In medicinal chemistry, it has been shown to exhibit antibacterial, antifungal, and antitumor activities. In pharmacology, it has been shown to inhibit the activity of DNA gyrase and topoisomerase IV, which are enzymes involved in DNA replication and transcription. In biochemistry, it has been shown to interact with DNA and inhibit its replication and transcription.
Propriétés
IUPAC Name |
8-chloro-2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11ClN4OS/c19-13-5-3-4-11-12(17(24)23-18-21-8-9-25-18)10-15(22-16(11)13)14-6-1-2-7-20-14/h1-10H,(H,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYRQNUUXMNJSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-chloro-2-pyridin-2-yl-N-(1,3-thiazol-2-yl)quinoline-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-{[(3-methylbenzyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4773821.png)



![4-[(3-bromo-4-methoxybenzylidene)amino]-5-cyclohexyl-4H-1,2,4-triazole-3-thiol](/img/structure/B4773835.png)


![1-{3-[4-(difluoromethoxy)phenyl]acryloyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4773883.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(1-methyl-1H-indol-3-yl)ethanone](/img/structure/B4773895.png)



![N-1,3-benzodioxol-5-yl-2-{[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4773913.png)
![5-chloro-2-[2-(3,4-dimethylphenoxy)ethoxy]benzaldehyde](/img/structure/B4773916.png)